

STO-609 acetate in cancer cell proliferation

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Compound of Interest

Compound Name: STO-609 acetate

Cat. No.: B147581

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An In-depth Technical Guide on **STO-609 Acetate** in Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

STO-609 acetate is a synthetic small molecule recognized primarily as a selective and cell-permeable inhibitor of Ca^{2+} /calmodulin-dependent protein kinase kinase (CaMKK).[1][2] It functions as an ATP-competitive inhibitor, targeting the two known isoforms of CaMKK, CaMKK α (CAMKK1) and CaMKK β (CAMKK2).[3] Due to the aberrant expression and activity of CaMKK2 in various malignancies—including prostate, breast, ovarian, gastric, and hepatic cancers—STO-609 has become a valuable pharmacological tool for investigating the role of the CaMKK signaling axis in cancer cell proliferation, survival, and metastasis.[4][5][6][7] This guide provides a comprehensive overview of STO-609's mechanism of action, its effects on cancer cells, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

STO-609 exerts its biological effects by inhibiting the catalytic activity of CaMKK α and CaMKK β . [3] It demonstrates higher potency against the CaMKK β isoform. [1][2][3] The primary consequence of CaMKK inhibition is the suppressed activation of its downstream substrates, most notably AMP-activated protein kinase (AMPK) and CaM-kinases I and IV (CaMKI/IV). [5] However, research indicates that STO-609 can also elicit anti-proliferative effects through mechanisms independent of the canonical CaMKK/AMPK pathway, highlighting its complex role in cellular signaling. [4][8]

Quantitative Inhibition Data

The inhibitory potency of STO-609 has been characterized in various enzymatic and cellular assays. The data below summarizes its key inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC₅₀).

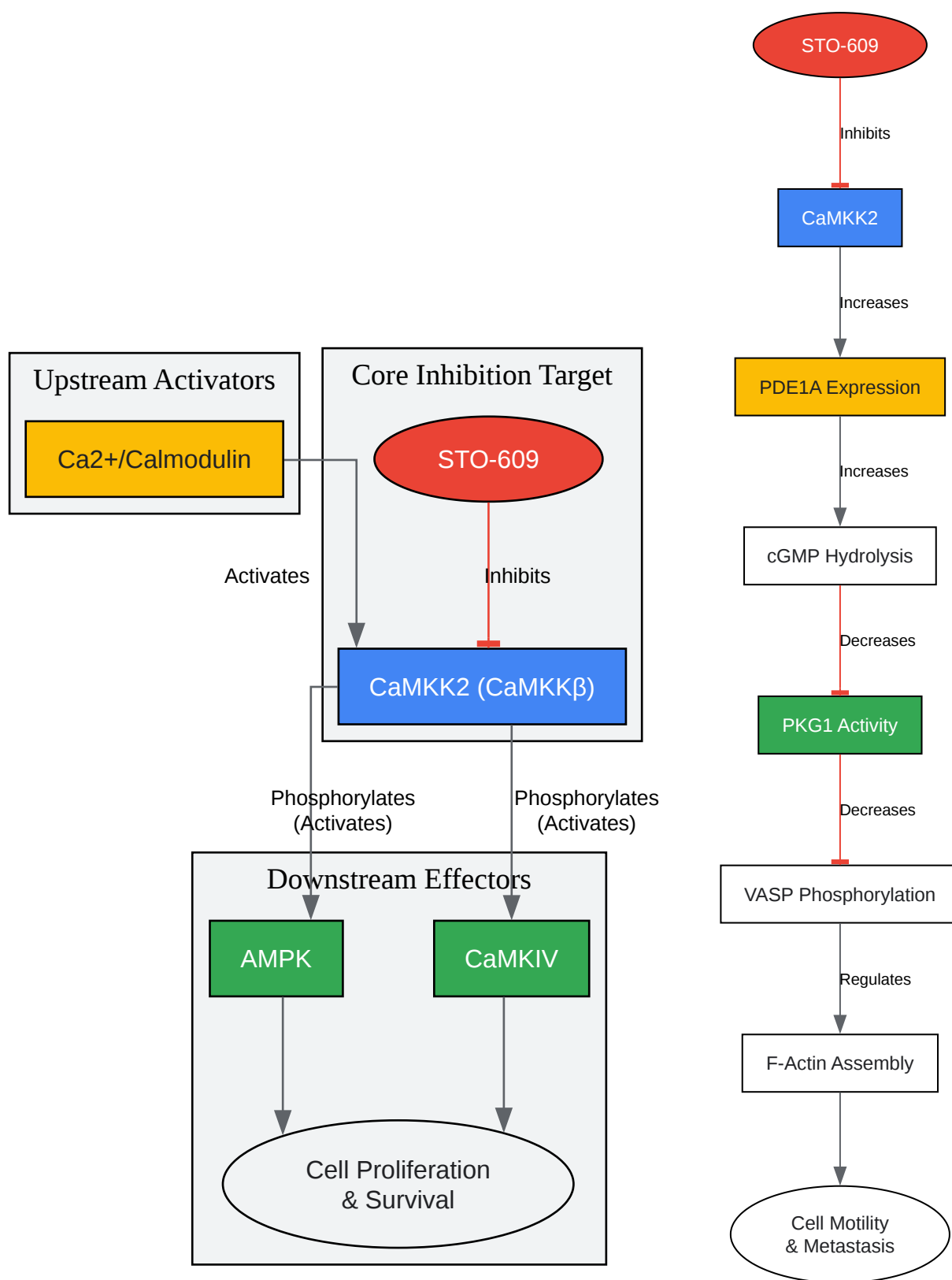
Target Enzyme	Inhibitory Constant (K _i) / IC ₅₀	Assay Type	Reference
Recombinant CaM-KKα	80 ng/mL (~0.25 μM)	Enzymatic Assay	[1] [2] [3] [9]
Recombinant CaM-KKβ	15 ng/mL (~47 nM)	Enzymatic Assay	[1] [2] [3] [9]
AMPKK (in HeLa cell lysates)	~20 ng/mL	Cell Lysate Assay	[1] [2]
p-AMPK (in C4-2 Prostate Cancer Cells)	10.7 μM	Cellular Assay	[10]
p-AMPK (in MDA-MB-231 Breast Cancer Cells)	>10 μM	Cellular Assay	[10]

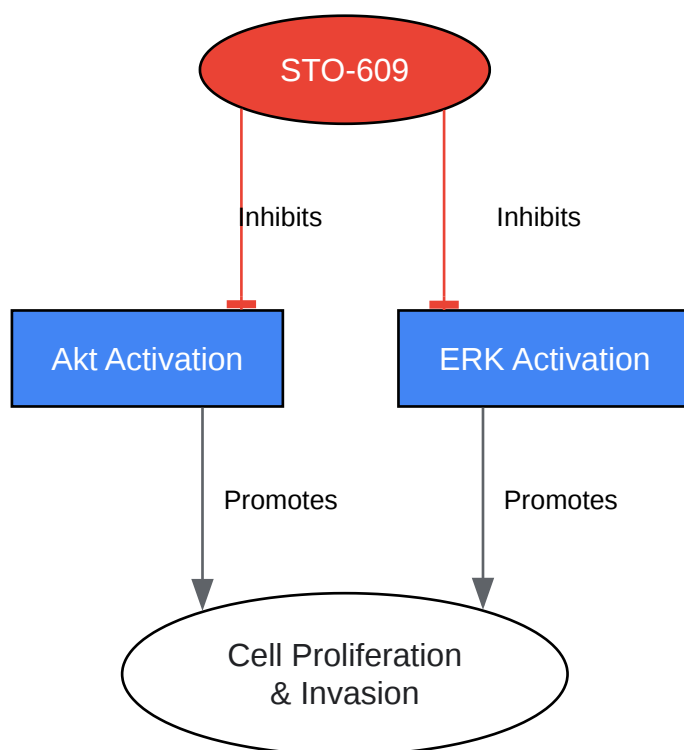
Signaling Pathways Modulated by STO-609

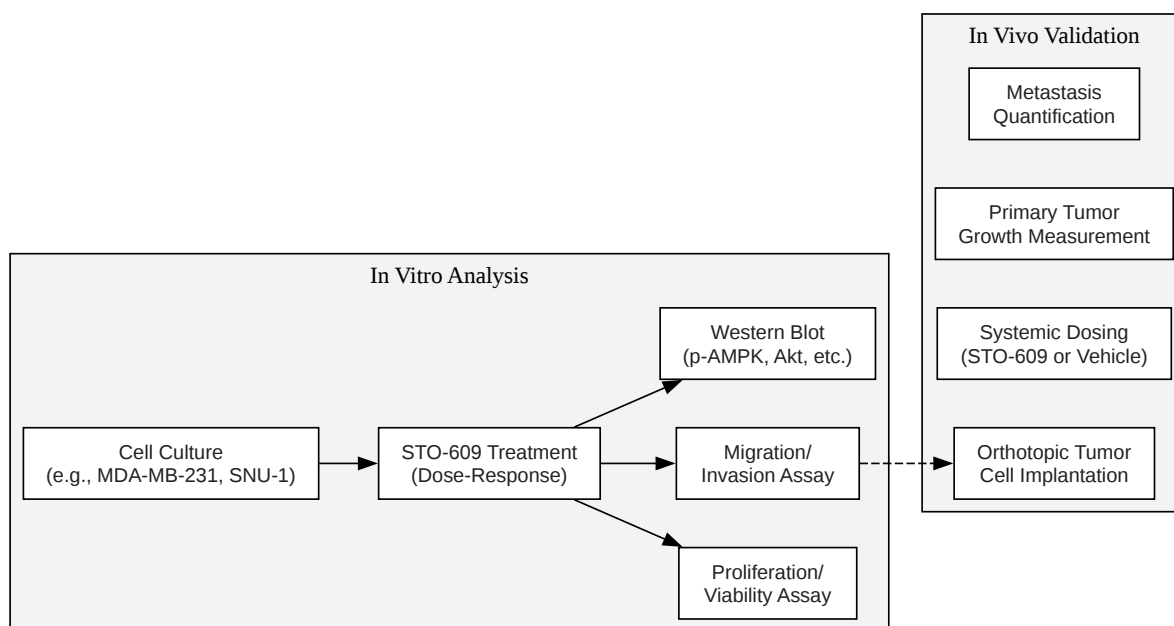
STO-609's impact on cancer cell proliferation is mediated through the disruption of key signaling cascades. The primary target is the CaMKK2 pathway, but off-target or independent effects have also been observed.

Canonical CaMKK2 Signaling Pathway

The established pathway involves the activation of CaMKK2 by intracellular Ca²⁺/Calmodulin, which then phosphorylates and activates downstream kinases like AMPK and CaMKIV. These kinases regulate cellular metabolism, growth, and survival. Inhibition by STO-609 blocks these downstream effects.







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